molecular formula C12H16O2 B080467 Pentanoic acid, 4-methylphenyl ester CAS No. 10415-86-8

Pentanoic acid, 4-methylphenyl ester

Cat. No. B080467
CAS RN: 10415-86-8
M. Wt: 192.25 g/mol
InChI Key: XDIFYXKFWPNGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid, 4-methylphenyl ester, also known as pivalophenone, is an organic compound that belongs to the class of ketones. It is widely used in various scientific research applications, including drug synthesis, as a solvent, and as a reagent in organic chemistry.

Mechanism Of Action

The mechanism of action of Pentanoic acid, 4-methylphenyl ester, is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a decrease in the production of certain chemicals.

Biochemical And Physiological Effects

Pentanoic acid, 4-methylphenyl ester, has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory conditions such as arthritis.

Advantages And Limitations For Lab Experiments

Pentanoic acid, 4-methylphenyl ester, has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it is a versatile reagent that can be used in a variety of different reactions. However, it also has some limitations. It is highly reactive and can be dangerous if not handled properly. Additionally, it can be expensive to purchase in large quantities.

Future Directions

There are several future directions for the use of Pentanoic acid, 4-methylphenyl ester, in scientific research. One potential area of research is the development of new drugs that utilize Pentanoic acid, 4-methylphenyl estere as a key component. Additionally, research could be conducted into the potential use of Pentanoic acid, 4-methylphenyl estere as a treatment for other conditions, such as anxiety and depression. Finally, further research could be conducted into the mechanism of action of Pentanoic acid, 4-methylphenyl estere, which could lead to a better understanding of its potential uses and limitations.
Conclusion:
Pentanoic acid, 4-methylphenyl ester, is a versatile and widely used compound in scientific research. Its synthesis method is relatively simple, and it has numerous applications in drug synthesis, organic chemistry, and the food industry. While its mechanism of action is not fully understood, it has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations, including its reactivity and cost. Finally, there are several potential future directions for research into Pentanoic acid, 4-methylphenyl estere, including the development of new drugs and a better understanding of its mechanism of action.

Scientific Research Applications

Pentanoic acid, 4-methylphenyl ester, is widely used in scientific research. It is commonly used as a solvent in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants. It is also used as a reagent in organic chemistry for the preparation of various compounds. Additionally, it is used as a flavoring agent in the food industry.

properties

CAS RN

10415-86-8

Product Name

Pentanoic acid, 4-methylphenyl ester

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(4-methylphenyl) pentanoate

InChI

InChI=1S/C12H16O2/c1-3-4-5-12(13)14-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3

InChI Key

XDIFYXKFWPNGRV-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC=C(C=C1)C

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C

Other CAS RN

10415-86-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pentanoyl chloride (39.8 g) in dichloromethane (50 ml) was added slowly to a solution of p-cresol (32.4 g) and triethylamine (36.4 g) in dichloromethane (250 ml) with ice cooling. After 1 hour the reaction mixture was washed with brine, dried over magnesium sulfate, filtered and evaporated under reduced pressure to give 4-methylphenyl pentanoate.
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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